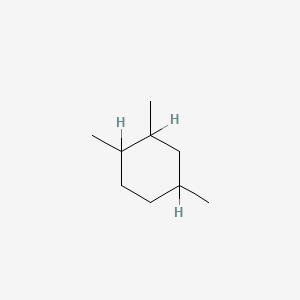
(1S,2S,4S)-1,2,4-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4S)-1,2,4-trimethylcyclohexane is a stereoisomer of trimethylcyclohexane, a cycloalkane with three methyl groups attached to a cyclohexane ring. This compound is of interest due to its unique stereochemistry, which can influence its physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-1,2,4-trimethylcyclohexane typically involves stereoselective methods to ensure the correct spatial arrangement of the methyl groups. One common approach is the use of chiral pool synthesis, where a chiral starting material is used to guide the formation of the desired stereoisomer. For example, ®-carvone can be used as a starting material, undergoing a series of reactions such as 1,4-Michael conjugate addition, regio- and stereoselective aldol condensation, and Wittig olefination to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) can be employed to separate and purify the desired stereoisomer from a mixture of products .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4S)-1,2,4-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Hydrogenation can be used to reduce double bonds or other functional groups.
Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
(1S,2S,4S)-1,2,4-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its stereochemistry makes it useful in studying enzyme-substrate interactions and other biological processes.
Medicine: It can be used in the development of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of (1S,2S,4S)-1,2,4-trimethylcyclohexane depends on its specific application. In biological systems, its stereochemistry can influence its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,4R)-1,2,4-trimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
(1S,2S,4R)-1,2,4-trimethylcyclohexane: A stereoisomer with one different chiral center.
(1R,2R,4S)-1,2,4-trimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
Uniqueness
The uniqueness of (1S,2S,4S)-1,2,4-trimethylcyclohexane lies in its specific stereochemistry, which can result in different physical and chemical properties compared to its stereoisomers. This can affect its reactivity, biological activity, and suitability for various applications .
Propiedades
Número CAS |
1678-80-4 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
(1R,2S,4S)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
Clave InChI |
VCJPCEVERINRSG-YIZRAAEISA-N |
SMILES |
CC1CCC(C(C1)C)C |
SMILES isomérico |
C[C@H]1CC[C@H]([C@H](C1)C)C |
SMILES canónico |
CC1CCC(C(C1)C)C |
Sinónimos |
(1α,2α,4α)-1,2,4-Trimethylcyclohexane; cis-1,2,cis-1,4-1,2,4-Trimethylcyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)





